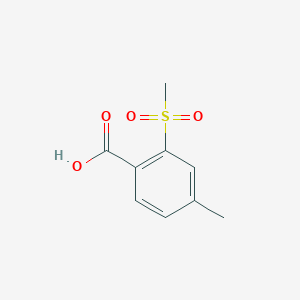

4-Methyl-2-methylsulphonylbenzoic acid

Description

Contextualization of 4-Methyl-2-methylsulphonylbenzoic acid within Contemporary Organic Synthesis Methodologies

This compound belongs to a class of compounds that are pivotal intermediates in the production of various agrochemicals. googleapis.com For instance, a structurally related compound, 2-nitro-4-methylsulfonylbenzoic acid (NMSBA), is a key precursor in the synthesis of the triketone herbicide Mesotrione. quickcompany.injustia.comnih.gov The synthesis of such molecules highlights the industrial importance of having robust and efficient methods to produce substituted benzoic acids with sulfonyl groups.

These compounds are valuable because the sulfonyl group (–SO₂) and the carboxylic acid group (–COOH) offer multiple reaction sites for further chemical modification. The sulfonyl group is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring and the acidity of the carboxylic acid. Contemporary synthesis focuses on developing selective, high-yield, and environmentally benign routes to these intermediates. asianpubs.org The methodologies often need to control the regioselectivity of substitution on the benzene (B151609) ring, a common challenge in aromatic chemistry.

Evolution of Synthetic Strategies for Aromatic Carboxylic Acids Bearing Alkylsulfonyl Groups

The synthetic routes to aromatic carboxylic acids with alkylsulfonyl groups have evolved significantly over time, moving from classical, often harsh, conditions to more refined and sustainable methods.

Historically, the synthesis of these compounds relied on multi-step processes. A common approach involves the oxidation of a corresponding methyl group on a toluene (B28343) derivative to form the carboxylic acid. For example, the synthesis of 2-nitro-4-methylsulfonylbenzoic acid can be achieved by the oxidation of 2-nitro-4-methylsulfonyltoluene. justia.comasianpubs.org Early methods often employed strong oxidizing agents like potassium permanganate (B83412) or nitric acid under high temperatures. justia.com

A prevalent strategy involves the introduction of the sulfonyl group at an earlier stage. This can be achieved by the oxidation of a corresponding thioether (sulfide) precursor. For instance, an alkylthio-substituted aromatic compound can be oxidized to the corresponding alkylsulfonyl derivative using oxidizing agents like hydrogen peroxide. quickcompany.inasianpubs.org A patent describes the preparation of 2-(chloro, bromo, or nitro)-4-methylthiobenzoic acid esters, which are then oxidized to the corresponding 4-methylsulfonyl benzoic acid esters. googleapis.com

More recent advancements focus on greener chemistry principles. This includes the use of catalytic systems to reduce waste and improve safety. For the oxidation step, catalysts such as vanadium pentoxide (V₂O₅) or CuO/Al₂O₃ have been employed to facilitate the reaction under milder conditions and improve yields. justia.comasianpubs.org The following table summarizes typical conditions for the oxidation of a toluene precursor to a benzoic acid derivative.

| Precursor | Oxidizing Agent | Catalyst | Solvent/Medium | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-nitro-4-methylsulfonyltoluene | Nitric acid (65%) | Vanadium pentoxide | Sulfuric acid (70%) | 145-165°C | Not specified | justia.com |

| 2-nitro-4-methylsulfonyltoluene | Hydrogen peroxide | CuO/Al₂O₃ | Strong acid system | Not specified | 78.3% | asianpubs.org |

| 2-chloro-4-methylsulfonyltoluene | Nitric acid | None specified | None specified | 175-195°C | High | google.com |

Furthermore, modern photocatalytic methods are emerging for the direct conversion of carboxylic acids into related functionalities like sulfonamides, showcasing a trend towards novel activation strategies that avoid traditional multi-step sequences. nih.govrsc.org

Methodological Frameworks for Investigating the Reactivity and Applications of Functionalized Aromatic Compounds

A comprehensive understanding of the properties, reactivity, and purity of functionalized aromatic compounds like this compound requires a suite of analytical and computational techniques.

Spectroscopic and Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of substituted benzoic acids, allowing for their separation, identification, and quantification. nih.gov Spectroscopic methods are indispensable for structural elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify functional groups. For instance, it can detect the characteristic C=O stretching of the carboxylic acid and the symmetric and asymmetric stretches of the sulfonyl group. Studies have used FTIR to investigate self-association and hydrogen bonding of benzoic acid derivatives in solution. bohrium.comacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure, including the substitution pattern on the aromatic ring. Chemical shifts and coupling constants are used to confirm the identity and purity of the synthesized compounds. bohrium.comacs.org

Computational Methods: Molecular simulation and quantum chemical calculations, such as Density Functional Theory (DFT), are increasingly used to complement experimental data. bohrium.comacs.org These methods can:

Predict spectroscopic properties (e.g., NMR chemical shifts) to aid in the interpretation of experimental spectra.

Investigate molecular conformations and intermolecular interactions, such as the formation of hydrogen-bonded dimers which is characteristic of carboxylic acids. bohrium.comucl.ac.uk

Provide insights into reaction mechanisms and the reactivity of the molecule.

The combination of these experimental and computational frameworks allows for a thorough characterization of substituted benzoic acids, facilitating their application in further synthetic endeavors. The table below outlines the primary analytical techniques and their applications.

| Technique | Primary Application | Information Obtained |

|---|---|---|

| HPLC | Purity assessment and quantification | Retention time, peak area for concentration |

| FTIR Spectroscopy | Functional group identification | Vibrational frequencies for C=O, S=O, O-H bonds |

| NMR Spectroscopy (¹H, ¹³C) | Structural elucidation | Chemical shifts, coupling constants, carbon skeleton |

| Mass Spectrometry | Molecular weight determination | Mass-to-charge ratio (m/z), fragmentation pattern |

| Computational Modeling (DFT) | Property prediction and analysis | Optimized geometry, electronic structure, spectral data |

Structure

3D Structure

Properties

Molecular Formula |

C9H10O4S |

|---|---|

Molecular Weight |

214.24 g/mol |

IUPAC Name |

4-methyl-2-methylsulfonylbenzoic acid |

InChI |

InChI=1S/C9H10O4S/c1-6-3-4-7(9(10)11)8(5-6)14(2,12)13/h3-5H,1-2H3,(H,10,11) |

InChI Key |

PIIOXKQPHPGZFJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)O)S(=O)(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization for 4 Methyl 2 Methylsulphonylbenzoic Acid

Retrosynthetic Analysis of the 4-Methyl-2-methylsulphonylbenzoic acid Scaffold

A retrosynthetic analysis of this compound reveals several plausible synthetic disconnections. The most logical approach involves the late-stage oxidation of a more accessible precursor. Two primary retrosynthetic pathways are considered:

Pathway A: Oxidation of the Thioether. This pathway disconnects the methylsulfonyl group to its corresponding methylthioether, 2-(methylthio)-4-methylbenzoic acid. This precursor can be further disconnected through the formation of the C-S bond, leading back to a 2-halobenzoic acid derivative (such as 2-chloro- or 2-bromo-4-methylbenzoic acid) and a methyl mercaptan source. The synthesis would then involve the introduction of the methylthio group followed by oxidation.

Pathway B: Oxidation of the Toluene (B28343) Methyl Group. An alternative disconnection involves the oxidation of the methyl group at the 4-position of a toluene derivative to the carboxylic acid. This would start from 2-methylsulfonyl-4-methyltoluene. This precursor, in turn, could be derived from the oxidation of 2-(methylthio)-4-methyltoluene.

Pathway A is often preferred due to the potential for greater regioselectivity and milder reaction conditions for the thioether oxidation compared to the oxidation of the aromatic methyl group.

Targeted Synthetic Routes to this compound and Related Analogues

Based on the retrosynthetic analysis, several targeted synthetic routes have been developed. These routes focus on the efficient and regioselective introduction of the required functional groups and the optimization of the key oxidation step.

Strategies for Regioselective Introduction of Methyl and Methylsulfonyl Groups on Benzoic Acid Precursors

The regioselective synthesis of the 2-methylsulfonyl group on a 4-methylbenzoic acid scaffold is a critical step. A common and effective strategy involves the nucleophilic aromatic substitution of a leaving group at the 2-position of a 4-methylbenzoic acid derivative with a methyl mercaptide source.

For instance, the reaction of 2-chloro-4-methylbenzoic acid with sodium methyl mercaptide in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) affords 2-(methylthio)-4-methylbenzoic acid. This reaction proceeds with high regioselectivity, as the chlorine atom at the 2-position is activated towards nucleophilic attack by the adjacent carboxylic acid group. The resulting thioether is then oxidized to the desired methylsulfonyl compound.

| Starting Material | Reagent | Product | Reference |

| 2-chloro-4-methylbenzoic acid | Sodium methyl mercaptide | 2-(methylthio)-4-methylbenzoic acid | rsc.org |

| 2-bromo-4-methylbenzoic acid | Methyl mercaptan, Base | 2-(methylthio)-4-methylbenzoic acid | rsc.org |

Oxidation Pathways for the Generation of the Methylsulfonyl Moiety in Benzoic Acid Systems

The oxidation of the methylthio group to the methylsulfonyl group is a pivotal transformation in the synthesis of this compound. A variety of oxidizing agents and methods have been explored to achieve this conversion efficiently and cleanly. asianpubs.org

Commonly employed oxidants include:

Hydrogen Peroxide: Often used in the presence of a catalyst, such as metal oxides or tungstic acid, hydrogen peroxide is an environmentally benign oxidant. asianpubs.org

Potassium Permanganate (B83412): A strong oxidizing agent that can effectively convert thioethers to sulfones. However, it can lead to over-oxidation if not carefully controlled.

Peroxy Acids: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are effective for this oxidation but can be expensive and generate significant waste.

The choice of oxidant and reaction conditions is crucial to prevent oxidation of the methyl group at the 4-position of the benzoic acid ring.

| Thioether Precursor | Oxidizing Agent | Catalyst | Product | Reference |

| 2-(methylthio)-4-methylbenzoic acid | Hydrogen Peroxide | Tungstic Acid | This compound | asianpubs.org |

| 2-(methylthio)-4-methylbenzoic acid | Potassium Permanganate | - | This compound | researchgate.net |

| 2-(methylthio)-4-methylbenzoic acid | m-CPBA | - | This compound | organic-chemistry.org |

Optimization of Reaction Conditions and Catalyst Systems for Enhanced Synthesis Efficiency

Catalyst Selection: For hydrogen peroxide-based oxidations, various catalysts have been investigated. For example, the use of a CuO/Al2O3 catalyst in a strong acid system has been shown to be effective for the oxidation of a related compound, 2-nitro-4-methylsulfonyl toluene, with yields reaching 78.3%. asianpubs.org

Solvent and Temperature: The choice of solvent and reaction temperature can significantly impact the reaction rate and selectivity. For the nucleophilic substitution step, polar aprotic solvents are generally preferred. For the oxidation step, the temperature needs to be carefully controlled to avoid side reactions.

Phase Transfer Catalysis: In some instances, phase transfer catalysts can be employed to facilitate the reaction between the aqueous and organic phases, particularly in the nucleophilic substitution step. rsc.org

| Reaction Step | Parameter Optimized | Optimized Condition | Outcome | Reference |

| Thioether Formation | Base | Potassium Carbonate | High yield | rsc.org |

| Oxidation | Catalyst | CuO/Al2O3 | Improved efficiency | asianpubs.org |

| Oxidation | Reaction Time | 3-13 minutes (Microwave) | Rapid formation of sulfone | researchgate.net |

Novel Approaches to Green Chemistry and Sustainable Synthesis of Aromatic Sulfonyl Carboxylic Acids

In line with the principles of green chemistry, recent research has explored more sustainable and environmentally friendly methods for the synthesis of aromatic sulfones. nih.gov These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

Electrochemical Oxidation: This method uses electricity to drive the oxidation of thioethers to sulfones, often in a continuous-flow microreactor. rsc.org Water can be used as the source of oxygen, making it a highly sustainable process. rsc.org

Photocatalysis: Visible-light photocatalysis offers a metal-free and mild approach for the oxidation of thioethers to sulfoxides and sulfones. researchgate.net

Deep Eutectic Solvents (DESs): These have been investigated as sustainable reaction media for the synthesis of aryl sulfones. rsc.org DESs are often biodegradable, have low toxicity, and can be recycled. rsc.org

| Green Chemistry Approach | Key Feature | Advantage | Reference |

| Electrochemical Oxidation | Use of electricity, water as oxygen source | Environmentally benign, high selectivity | rsc.org |

| Photocatalysis | Metal-free, visible light | Mild reaction conditions | researchgate.net |

| Deep Eutectic Solvents | Recyclable and biodegradable solvent | Sustainable reaction medium | rsc.org |

Industrial Scale-Up Considerations and Process Intensification Studies in the Production of Substituted Methylsulfonylbenzoic Acids

The industrial-scale production of substituted methylsulfonylbenzoic acids presents several challenges that require careful consideration. Process intensification studies aim to develop safer, more efficient, and cost-effective manufacturing processes.

Key considerations for scale-up include:

Heat Management: The oxidation step is often highly exothermic and requires efficient heat removal to prevent runaway reactions and ensure product quality.

Reagent Handling and Safety: The use of strong oxidants and potentially hazardous solvents necessitates robust safety protocols and engineering controls.

Waste Minimization and Treatment: The generation of byproducts and waste streams needs to be minimized. Green chemistry approaches are particularly attractive for industrial applications to reduce the environmental impact and disposal costs.

Continuous Processing: Continuous-flow reactors can offer significant advantages over batch processes in terms of safety, efficiency, and scalability, especially for highly exothermic reactions. rsc.org

While specific details on the industrial production of this compound are often proprietary, patents for related compounds provide insights into the methodologies employed. For example, the synthesis of 2-nitro-4-methylsulfonylbenzoic acid often involves multi-step continuous processes to ensure safety and efficiency. google.com

Chemical Reactivity and Transformation Mechanisms of 4 Methyl 2 Methylsulphonylbenzoic Acid

Mechanistic Investigations of Electrophilic and Nucleophilic Aromatic Substitution on the Benzoic Acid Core

The benzoic acid core of 4-Methyl-2-methylsulphonylbenzoic acid is subject to substitution reactions, with its reactivity profoundly influenced by the three substituents on the aromatic ring. The mechanistic pathway, whether electrophilic or nucleophilic, is dictated by the electronic nature of these groups.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich benzene (B151609) ring. masterorganicchemistry.com The reaction typically proceeds through a two-step mechanism: the rate-determining formation of a carbocation intermediate (sigma complex), followed by a rapid deprotonation to restore aromaticity. masterorganicchemistry.com However, the susceptibility of the aromatic ring in this compound to EAS is significantly diminished due to the presence of two powerful electron-withdrawing groups (EWGs): the carboxylic acid (-COOH) and the methylsulfonyl (-SO₂CH₃) groups. britannica.comnumberanalytics.comlibretexts.org

Directing Effects: The regiochemical outcome of EAS reactions is controlled by the directing effects of the substituents already present on the ring. numberanalytics.com

Carboxylic Acid Group (-COOH): This group is strongly deactivating and a meta-director. britannica.comnumberanalytics.com

Methylsulfonyl Group (-SO₂CH₃): This sulfone group is also a potent deactivating, meta-directing group due to its strong electron-withdrawing nature. ontosight.ai

Methyl Group (-CH₃): In contrast, the methyl group is an activating, ortho, para-director.

In the case of this compound, the positions open for substitution are 3, 5, and 6. The directing effects of the existing groups converge on positions 3 and 5. The carboxylic acid at C1 directs incoming electrophiles to C3 and C5. Similarly, the methylsulfonyl group at C2 directs to C3 and C5. The methyl group at C4 directs to C3 and C5. Therefore, any successful electrophilic substitution is strongly directed to the C3 and C5 positions.

Due to the cumulative deactivating effect of the -COOH and -SO₂CH₃ groups, EAS reactions such as nitration or halogenation require harsh conditions. numberanalytics.com For instance, nitration would typically employ a mixture of concentrated nitric and sulfuric acids to generate the potent nitronium ion (NO₂⁺) electrophile. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is less common for simple benzoic acids but becomes feasible when the aromatic ring is substituted with strong electron-withdrawing groups, which can stabilize the negatively charged intermediate (Meisenheimer complex). numberanalytics.comnumberanalytics.com The presence of both a methylsulfonyl and a carboxyl group makes the aromatic ring of this compound highly electron-deficient and thus more susceptible to SNAr, provided a suitable leaving group (such as a halogen) is present on the ring. For example, a halogenated derivative, like 5-chloro-4-methyl-2-methylsulphonylbenzoic acid, could potentially undergo substitution with a nucleophile at the C5 position.

Reactions at the Carboxylic Acid Functionality: Esterification, Amidation, and Decarboxylation Studies

The carboxylic acid group is a versatile functional group that undergoes a variety of transformations.

Esterification

Esterification is the reaction of a carboxylic acid with an alcohol to form an ester. numberanalytics.com For aromatic carboxylic acids, this is commonly achieved through Fischer esterification, which involves heating the carboxylic acid and an alcohol with an acid catalyst, such as sulfuric acid. numberanalytics.comyoutube.com The reaction is an equilibrium process, and yields can be improved by using an excess of the alcohol or by removing water as it is formed. usm.my Alternative methods include microwave-assisted synthesis, which can accelerate the reaction, usm.myresearchgate.net and the use of solid acid catalysts, which offer easier separation and recovery. mdpi.com

Amidation

Amidation involves the reaction of the carboxylic acid with an amine to form an amide. numberanalytics.com This transformation is crucial in the synthesis of many biologically active molecules. Direct reaction between a carboxylic acid and an amine requires high temperatures and is often inefficient. More commonly, the carboxylic acid is first activated. A standard method involves converting the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride readily reacts with an amine to yield the amide. Alternatively, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate amide bond formation directly from the carboxylic acid and amine under milder conditions. nih.gov

Decarboxylation

Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). numberanalytics.com For most aromatic carboxylic acids, this reaction requires high temperatures and often the presence of a catalyst, such as copper. numberanalytics.com The stability of the aromatic ring makes decarboxylation more difficult than for many aliphatic acids. The rate of decarboxylation is sensitive to the electronic nature of other substituents on the ring. nist.gov Acids with electron-donating groups, particularly in the ortho or para positions (e.g., hydroxyl groups), undergo decarboxylation more readily because these groups can stabilize the carbanionic intermediate formed upon CO₂ loss. nist.govrsc.org Conversely, the strong electron-withdrawing methylsulfonyl group in this compound would be expected to destabilize such an intermediate, making decarboxylation a challenging transformation that would likely require severe thermal conditions. researchgate.net

Transformations Involving the Methylsulfonyl Group: Stability and Controlled Reductions/Oxidations

Stability

A defining feature of the methylsulfonyl group is its high stability. ontosight.ai The sulfur atom is in its highest oxidation state (+6), making it resistant to further oxidation. The group is also exceptionally stable towards a wide range of chemical conditions, including hydrolysis in both acidic and basic media. wikipedia.org This robustness allows it to be carried through multi-step synthetic sequences without the need for a protecting group. ontosight.ai Methanesulfonate esters, for example, are known to be stable to mildly reducing agents and moderately acidic conditions. nih.gov

Controlled Reductions/Oxidations

Given that the sulfur atom in the methylsulfonyl group is already fully oxidized, it cannot undergo further oxidation. Transformations of this group would therefore focus on reduction.

Reducing a sulfonyl group is chemically challenging due to its stability. Strong reducing agents are required. For instance, while not a direct reduction of the S=O bonds, the S-N bond in related methanesulfonamides can be cleaved using potent reagents like lithium aluminum hydride (LiAlH₄) or through dissolving metal reductions to regenerate the parent amine. wikipedia.org Direct reduction of the sulfur-oxygen bonds to a lower oxidation state (e.g., sulfoxide (B87167) or sulfide) is difficult to achieve selectively and requires harsh conditions that may not be compatible with other functional groups in the molecule, such as the carboxylic acid.

The synthesis of this compound itself often involves an oxidation step, but not of the sulfonyl group. Typically, a precursor molecule containing a methylthio (-SCH₃) group is oxidized to the corresponding methylsulfonyl group using common oxidizing agents like hydrogen peroxide. googleapis.comgoogle.com

Transition Metal-Catalyzed Cross-Coupling Reactions Utilizing Halogenated Derivatives of this compound

Transition metal-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net These reactions typically couple an organic halide or triflate with an organometallic reagent, catalyzed by a transition metal complex, most commonly palladium. nih.govmdpi.com

For a molecule like this compound, cross-coupling reactions would first require its conversion into a suitable derivative, typically by introducing a halogen (e.g., Br, I) onto the aromatic ring through electrophilic aromatic substitution. The synthesis of intermediates like 2-chloro-4-methylsulfonylbenzoic acid is documented, highlighting the utility of such halogenated compounds. google.com

A hypothetical derivative, such as 5-bromo-4-methyl-2-methylsulphonylbenzoic acid, could serve as a substrate in a variety of cross-coupling reactions:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a phenylboronic acid) in the presence of a palladium catalyst and a base to form a new C-C bond, resulting in a biaryl compound. mdpi.com

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base to introduce a vinyl group onto the aromatic ring.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne to form a C-C bond, yielding an alkynylated aromatic compound.

These reactions provide versatile pathways to elaborate the structure of this compound, enabling the synthesis of a wide array of complex derivatives.

Stereochemical Aspects of Reactions Involving Substituted Aromatic Carboxylic Acids

Stereochemistry pertains to the three-dimensional arrangement of atoms in molecules. The core structure of this compound is a planar aromatic ring, and as such, the molecule itself is achiral and does not possess any stereocenters.

Stereochemical considerations become relevant only when a reaction introduces a new chiral center into the molecule or when the molecule reacts with a chiral reagent.

Introduction of a Chiral Center: If a reaction were to modify a substituent to create a stereocenter, the stereochemical outcome would depend on the reaction mechanism. For example, if a keto group were introduced onto the side chain and subsequently reduced to a hydroxyl group, a new chiral center would be formed. In the absence of any chiral influence (e.g., a chiral catalyst or reducing agent), such a reaction would typically produce a racemic mixture (an equal mixture of both enantiomers).

Reactions with Chiral Reagents: If this compound undergoes a reaction with a chiral molecule, a pair of diastereomers may be formed. For instance, in an amidation reaction with a chiral amine (e.g., (R)-1-phenylethylamine), two diastereomeric amides would be produced. These diastereomers would have different physical properties and could potentially be separated.

It is important to distinguish stereoselectivity from regioselectivity. The directing effects of the substituents on the benzoic acid ring, which determine the position of attack in electrophilic aromatic substitution (as discussed in Section 3.1), are a matter of regioselectivity, not stereoselectivity. numberanalytics.com

Derivatization Strategies and Analogue Synthesis for 4 Methyl 2 Methylsulphonylbenzoic Acid

Design and Synthesis of Esters, Amides, and Acid Halides of 4-Methyl-2-methylsulphonylbenzoic acid

The carboxylic acid moiety is the most reactive functional group in this compound, making it a primary site for derivatization. Standard organic transformations can be employed to convert the carboxylic acid into esters, amides, and acid halides, which are often key intermediates for further synthetic elaborations.

Acid Halide Formation The conversion of the carboxylic acid to an acid halide, typically an acid chloride, is a common first step to activate the carboxyl group for subsequent reactions. This transformation is readily achieved by treating this compound with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-methyl-2-methylsulphonylbenzoyl chloride is a highly reactive intermediate that is not typically isolated and is used directly in the synthesis of esters and amides.

Ester Synthesis Esters of this compound can be prepared through several established methods. A highly effective route involves the two-step process of first converting the carboxylic acid to its acid chloride with thionyl chloride, followed by reaction with a desired alcohol. nih.gov This method is advantageous as it proceeds under mild conditions and is suitable for a wide range of alcohols, including primary, secondary, and specialty alcohols. nih.gov For example, the reaction of 4-methyl-2-methylsulphonylbenzoyl chloride with methanol (B129727) would yield methyl 4-methyl-2-methylsulphonylbenzoate.

Alternatively, direct esterification can be accomplished by reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), in a process known as Fischer esterification. Other modern methods involve the use of coupling agents that activate the carboxylic acid in situ. researchgate.net

Amide Synthesis Amide derivatives are synthesized by reacting an activated form of this compound with a primary or secondary amine. The most common approach is the reaction of the corresponding acid chloride with the amine. This reaction is generally rapid and high-yielding.

Modern amide bond formation can also be achieved directly from the carboxylic acid using various coupling reagents. researchgate.net These reagents, such as carbodiimides (e.g., DCC, EDC) or organophosphorus compounds, activate the carboxyl group to facilitate nucleophilic attack by the amine. researchgate.net Recent advancements have also demonstrated efficient methods for the direct amidation of esters, providing an alternative pathway from ester derivatives of this compound. nih.govresearchgate.net

The following table summarizes the primary synthetic routes for these derivatives.

| Derivative Class | Reagents and Conditions | Product |

| Acid Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride, often in an inert solvent (e.g., DCM, Toluene) | 4-Methyl-2-methylsulphonylbenzoyl chloride |

| Esters | 1. SOCl₂, then R-OH2. R-OH, H₂SO₄ (cat.), heat (Fischer Esterification) | This compound ester |

| Amides | 1. SOCl₂, then R₁R₂NH2. R₁R₂NH, coupling agent (e.g., EDC, HOBt) | 4-Methyl-2-methylsulphonylbenzamide |

Introduction of Diverse Substituents onto the Aromatic Ring for Structure-Reactivity Studies

Introducing additional substituents onto the aromatic ring of this compound is a key strategy for modulating its electronic and steric properties, which is essential for structure-reactivity studies. The regiochemical outcome of electrophilic aromatic substitution (EAS) reactions is governed by the directing effects of the three existing substituents: the methyl group (-CH₃), the methylsulfonyl group (-SO₂CH₃), and the carboxylic acid group (-COOH).

The directing effects of these groups are as follows:

-CH₃ (at C4): An activating, ortho, para-directing group. It increases the electron density of the ring, particularly at positions 3 and 5 (ortho to the methyl group). docbrown.infomsu.edu

-SO₂CH₃ (at C2): A strongly deactivating, meta-directing group. It withdraws electron density from the ring, directing incoming electrophiles to positions 4 and 6. msu.edu

-COOH (at C1): A deactivating, meta-directing group. It withdraws electron density and directs incoming electrophiles to positions 3 and 5.

The available positions for substitution are C3, C5, and C6. The combined influence of the existing groups determines the most likely sites of reaction.

| Position | Influence of -CH₃ (C4) | Influence of -SO₂CH₃ (C2) | Influence of -COOH (C1) | Overall Predicted Reactivity |

| C3 | ortho (activating) | ortho (deactivating) | meta (directing) | Favorable |

| C5 | ortho (activating) | para (deactivating) | meta (directing) | Favorable |

| C6 | meta (neutral) | meta (directing) | ortho (deactivating) | Less Favorable |

Based on this analysis, positions C3 and C5 are the most probable sites for electrophilic attack. These positions are activated by the electron-donating methyl group and are meta to the deactivating carboxylic acid group. While the powerful deactivating nature of the methylsulfonyl group presents a significant challenge to EAS reactions, forcing conditions may be required. msu.edu

Common EAS reactions that can be explored include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) can introduce a nitro group (-NO₂). masterorganicchemistry.com The synthesis of related compounds like 2-nitro-4-methylsulfonylbenzoic acid has been documented, demonstrating the feasibility of this transformation on the core scaffold. google.comchemicalbook.com

Halogenation: Introducing a halogen (e.g., -Br, -Cl) can be achieved using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃).

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) can add a sulfonic acid group (-SO₃H). masterorganicchemistry.commasterorganicchemistry.com

An alternative strategy to overcome the deactivation of the ring is to perform the desired substitution on an earlier synthetic intermediate before the deactivating groups are installed.

Preparation of Heterocyclic Scaffolds Incorporating the Sulfonylbenzoic Acid Moiety

The functional groups on this compound can serve as anchor points for the construction of more complex heterocyclic systems. This involves using the carboxylic acid, or derivatives thereof, in cyclization reactions with bifunctional reagents. Such strategies are valuable for embedding the sulfonylbenzoic acid motif into rigid, three-dimensional structures, which can be pivotal for biological activity.

For instance, the carboxylic acid can be condensed with compounds containing two nucleophilic centers to form a new ring. Examples of potential transformations include:

Benzoxazinone (B8607429) Synthesis: The synthesis could begin by introducing a hydroxyl or amino group onto the aromatic ring of the parent molecule, for example at the C5 position. The resulting aminobenzoic acid derivative could then undergo intramolecular cyclization or reaction with a carbonyl source (e.g., phosgene (B1210022) or a chloroformate) to yield a benzoxazinone ring system.

Quinazolinone Synthesis: An amino-substituted derivative of this compound could be reacted with an appropriate one-carbon synthon, such as an orthoester or formamide, to construct a quinazolinone scaffold.

Oxazolidinone Formation: While not directly forming a fused ring, the carboxylic acid can be linked to a heterocyclic moiety. For example, strategies used in the synthesis of oxazolidinone-containing benzoic acids could be adapted, where the carboxyl group is appended to a pre-formed heterocyclic scaffold. nih.gov

These synthetic routes often require multi-step sequences to first install the necessary functional groups on the this compound backbone before performing the key cyclization step.

Development of Advanced Synthetic Libraries based on the this compound Backbone

The this compound scaffold is well-suited for the development of synthetic libraries, which are collections of structurally related compounds used in high-throughput screening for drug discovery and materials science. The design of such a library leverages the derivatization strategies discussed in the previous sections to systematically vary different parts of the molecule.

A combinatorial library can be constructed by defining specific points of diversity on the molecular backbone. For this scaffold, there are at least two primary points of diversity:

The Carboxylic Acid Group (R¹): This position can be diversified by converting the acid into a wide array of esters and amides, as detailed in section 4.1. By using a collection of different alcohols and amines, a large number of unique analogues can be generated.

The Aromatic Ring (R²): A second level of diversity can be introduced by performing various electrophilic aromatic substitution reactions to install different functional groups at the C3 or C5 positions of the ring, as outlined in section 4.2.

A potential workflow for generating a synthetic library could be as follows:

Scaffold Preparation: Synthesize the core this compound.

First Diversification Step: React the core scaffold with a set of 20 different amines to produce a library of 20 distinct amides.

Second Diversification Step: Take a subset of these amides and perform a nitration reaction to introduce a nitro group onto the aromatic ring, creating another set of analogues.

Further Elaboration: The newly introduced nitro group could be further modified (e.g., reduced to an amine), creating yet another point for diversification.

This matrix-based approach allows for the rapid generation of hundreds or thousands of compounds from a single starting scaffold. The principles of designing such synthetic libraries focus on maximizing structural diversity to effectively explore chemical space. nih.gov

Advanced Analytical Methodologies for Structural and Mechanistic Elucidation

High-Resolution Mass Spectrometry (HRMS) for Characterization of Reaction Products and Intermediates

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise mass determination and elemental composition analysis of organic molecules. measurlabs.comresearchgate.net Unlike standard mass spectrometry, HRMS provides mass accuracy to within a few parts per million (ppm), enabling the unambiguous assignment of a molecular formula to an observed mass. nih.gov This capability is vital for identifying the products, byproducts, and transient intermediates in the synthesis and reactions involving 4-Methyl-2-methylsulphonylbenzoic acid.

In the context of its role as a precursor, for instance in the synthesis of Etoricoxib, HRMS can confirm the identity of the starting material and subsequent intermediates. researchgate.net The technique, often coupled with liquid chromatography (LC-HRMS), allows for the separation of complex mixtures followed by the acquisition of high-resolution mass spectra for each component. nih.gov

The fragmentation patterns observed in tandem HRMS (MS/MS) experiments provide further structural information. For a molecule like this compound, characteristic neutral losses and fragment ions would be expected, corresponding to the loss of a hydroxyl group (-OH), a carboxyl group (-COOH), a methylsulfonyl radical (•SO₂CH₃), or other key structural motifs. For example, derivatization with agents like 3-(chlorosulfonyl)benzoic acid can produce fragment ions that are indicative of the original structure. nih.gov Analysis of these patterns helps to piece together the molecule's structure and differentiate it from isomers.

A hypothetical HRMS analysis of the target compound would yield data similar to that presented below.

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₉H₁₀O₄S | Elemental composition of the target molecule. |

| Theoretical Mass [M-H]⁻ | 213.0227 Da | Calculated exact mass of the deprotonated molecule. |

| Observed Mass [M-H]⁻ | 213.0225 Da | Experimentally measured mass in negative ion mode. |

| Mass Accuracy | < 2 ppm | High accuracy confirms the assigned elemental formula. nih.gov |

| Key Fragment Ion (MS/MS) | m/z 134.0373 | Corresponds to the loss of the methylsulfonyl group ([M-H-SO₂CH₃]⁻), confirming its presence. |

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. For a substituted aromatic compound like this compound, with multiple distinct proton and carbon environments, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is required for a complete and unambiguous assignment. rsc.org

1D NMR (¹H and ¹³C):

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the methyl protons of the tolyl group, and the methyl protons of the sulfonyl group. The chemical shifts and coupling patterns (multiplicity) of the aromatic protons are particularly informative for confirming the 1,2,4-substitution pattern on the benzene (B151609) ring.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. docbrown.info For this compound, nine distinct signals would be expected: one for the carboxylic acid carbon, six for the aromatic carbons (with varying chemical shifts due to the effects of the electron-withdrawing sulfonyl and carboxyl groups and the electron-donating methyl group), and two for the methyl carbons. fiu.eduorganicchemistrydata.org

2D NMR: To resolve ambiguities in the 1D spectra, multi-dimensional NMR is employed.

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, which is essential for assigning the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of each protonated carbon.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for connecting the methyl groups and the carboxylic acid group to the correct positions on the aromatic ring. For example, an HMBC correlation would be expected between the protons of the tolyl-methyl group and the C4, C3, and C5 carbons of the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. mdpi.com This can help confirm the relative positions of substituents around the ring, for instance, by observing a through-space interaction between the protons of the tolyl-methyl group and the H5 proton.

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

|---|---|---|

| C=O (Carboxyl) | ~168-172 | Typical range for a carboxylic acid carbon. docbrown.info |

| C1 (ipso-Carboxyl) | ~130-135 | Aromatic carbon attached to the carboxyl group. |

| C2 (ipso-Sulfonyl) | ~140-145 | Aromatic carbon attached to the electron-withdrawing sulfonyl group, shifted downfield. |

| C3 | ~130-134 | Aromatic CH. |

| C4 (ipso-Methyl) | ~145-150 | Aromatic carbon attached to the methyl group, shifted downfield. |

| C5 | ~125-129 | Aromatic CH. |

| C6 | ~128-132 | Aromatic CH. |

| CH₃ (on ring) | ~20-25 | Typical range for a tolyl methyl carbon. rsc.org |

| CH₃ (on sulfonyl) | ~40-45 | Methyl carbon attached to the sulfonyl group, shifted further downfield. |

Vibrational Spectroscopy (IR, Raman) in Probing Molecular Conformations and Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions. nih.govfrontiersin.org These techniques are complementary and are particularly useful for analyzing the conformational properties of this compound.

The FTIR spectrum would be dominated by characteristic absorption bands:

O-H Stretch: A broad band typically in the range of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.

C=O Stretch: A strong, sharp band around 1700 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid. The exact position can indicate the extent of hydrogen bonding. frontiersin.org

S=O Stretches: Two strong bands, typically around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric), are definitive indicators of the sulfone group. kau.edu.sa

Aromatic C=C Stretches: Multiple bands in the 1600-1450 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹.

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations and the S-O and C-S bonds, which may be weak in the IR spectrum. The conformation of the methylsulfonyl group relative to the plane of the aromatic ring can influence the positions and intensities of these vibrational modes. nih.gov Furthermore, studying shifts in these key vibrational frequencies under different conditions (e.g., in different solvents or at varying temperatures) can provide insight into intermolecular interactions, such as the strong hydrogen bonding expected for the carboxylic acid moiety. sdu.dkresearchgate.net

X-ray Crystallography for Solid-State Structural Determination of Derivatives

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While obtaining a suitable single crystal of this compound itself may be challenging, this technique is invaluable for characterizing its stable derivatives, such as salts, esters, or downstream products like Etoricoxib. rsc.orgsaspublishers.com

A crystal structure analysis provides a wealth of information:

Unambiguous Connectivity: It confirms the exact bonding arrangement of all atoms.

Molecular Conformation: It reveals the preferred orientation of the substituents in the solid state, including the torsion angles between the carboxylic acid group, the sulfonyl group, and the aromatic ring.

Intermolecular Interactions: It maps out the non-covalent interactions that dictate the crystal packing, such as hydrogen bonds and π-π stacking. rsc.orgresearchgate.netnih.gov For derivatives of this compound, a key interaction would be the hydrogen bonding involving the carboxylic acid or sulfonyl oxygen atoms.

Polymorphism: The technique can identify and characterize different crystalline forms (polymorphs) of a compound, which may exhibit different physical properties. rsc.org Studies on Etoricoxib, for example, have identified multiple polymorphic and hydrated forms, each with a unique crystal structure. rsc.org

The structural data obtained, such as bond lengths, bond angles, and torsion angles, serve as a benchmark for computational models and help in understanding the molecule's intrinsic properties. saspublishers.com

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Reaction Monitoring in Research

Chromatographic techniques are fundamental for separating components of a mixture, making them essential for both assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. googleapis.comgoogle.com

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for the analysis of non-volatile compounds like this compound and its derivatives. aijr.org A typical Reverse-Phase HPLC (RP-HPLC) method would be developed to separate the target compound from starting materials, reagents, and any impurities or byproducts. tandfonline.come-journals.in Method development involves optimizing parameters to achieve good resolution and peak shape. core.ac.uk

Key parameters for an HPLC method include:

Stationary Phase: A C18 or C8 column is commonly used for separating aromatic compounds. e-journals.in

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is often used to separate compounds with a range of polarities. tandfonline.com

Detector: A UV-Vis detector is standard, as the aromatic ring provides strong chromophores. aijr.org Wavelengths such as 238 nm or 280 nm are often used for related compounds. aijr.orge-journals.in

Validation: For quantitative analysis, the method must be validated according to established guidelines to ensure its linearity, accuracy, precision, and sensitivity (Limit of Detection, LOD; Limit of Quantification, LOQ). e-journals.inresearchgate.net

Gas Chromatography (GC): GC is generally used for volatile and thermally stable compounds. Direct analysis of the carboxylic acid by GC can be challenging due to its low volatility and potential for thermal degradation. However, it can be made amenable to GC analysis through derivatization, for example, by converting the carboxylic acid to a more volatile methyl or ethyl ester. GC can be a powerful tool for detecting volatile organic impurities that may be present from the synthesis process.

Both HPLC and GC are routinely used to monitor reaction progress by taking aliquots from the reaction mixture over time and analyzing the disappearance of reactants and the appearance of products. google.com This provides critical data for optimizing reaction conditions such as temperature, time, and catalyst loading.

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Inertsil ODS-3V, C18 (4.6 x 250 mm, 5 µm) | e-journals.in |

| Mobile Phase A | 0.01 M Potassium Dihydrogen Phosphate (KH₂PO₄) Buffer | e-journals.in |

| Mobile Phase B | Acetonitrile | tandfonline.come-journals.in |

| Flow Rate | 1.0 mL/min | tandfonline.come-journals.in |

| Detection | UV at 238 nm | e-journals.in |

| Column Temperature | 35°C | tandfonline.com |

Computational and Theoretical Studies of 4 Methyl 2 Methylsulphonylbenzoic Acid and Its Analogues

Quantum Chemical Calculations (e.g., DFT) on Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of molecules. These methods model the electron density to calculate the molecular structure, energy, and various other properties. For 4-Methyl-2-methylsulphonylbenzoic acid, DFT studies would typically be performed using basis sets like 6-311++G(d,p) to ensure high accuracy.

Electronic Structure: The electronic structure dictates the molecule's stability, reactivity, and spectroscopic characteristics. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more reactive. For aromatic sulfones and benzoic acids, the HOMO is often distributed across the benzene (B151609) ring, while the LUMO may be localized on the electron-withdrawing sulfonyl and carboxyl groups.

Spectroscopic Properties: DFT calculations can accurately predict vibrational frequencies, which correspond to peaks in Infrared (IR) and Raman spectra. By comparing theoretical spectra with experimental data, the vibrational modes of functional groups can be precisely assigned. For the target molecule, characteristic frequencies for the C=O, O-H (carboxyl), and S=O (sulfonyl) stretching modes would be of particular interest. Theoretical calculations also help interpret NMR chemical shifts and UV-Visible electronic transitions.

Table 1: Illustrative DFT-Calculated Properties for a Substituted Benzoic Acid Analogue Note: These are typical values for a related molecule, as specific data for this compound is not readily available in the literature.

| Property | Calculated Value | Significance |

| HOMO Energy | -7.2 eV | Energy of the outermost electron orbital; relates to ionization potential. |

| LUMO Energy | -2.5 eV | Energy of the lowest empty orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measures the polarity of the molecule. |

| C=O Stretch Freq. | ~1700 cm⁻¹ | Corresponds to the carbonyl group in the IR spectrum. |

| S=O Stretch Freq. | ~1350, 1160 cm⁻¹ | Corresponds to asymmetric and symmetric sulfonyl stretches. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational flexibility and non-covalent interactions. Using force fields like the General Amber Force Field (GAFF), MD simulations can be run for systems containing the molecule of interest in a solvent, mimicking solution-phase behavior. ucl.ac.uk

Conformational Analysis: For a molecule with multiple rotatable bonds, such as the C-S bond and the C-C bond connecting the carboxyl group, conformational analysis is key to understanding its behavior. The steric hindrance between the bulky methylsulphonyl group and the adjacent carboxyl group significantly influences the preferred orientation (torsion angles) of these groups relative to the benzene ring. MD simulations can explore the potential energy surface to identify low-energy conformers and the barriers to their interconversion. rsc.org Studies on similar substituted benzoic acids show that intramolecular hydrogen bonding and steric repulsion are dominant factors in determining the most stable conformation. bohrium.com

Intermolecular Interactions: In the condensed phase, intermolecular interactions govern properties like solubility, melting point, and crystal packing. MD simulations can reveal how molecules of this compound interact with each other and with solvent molecules. A primary interaction for benzoic acids is the formation of hydrogen-bonded dimers between their carboxylic acid groups. acs.org The presence of the sulfonyl group can introduce additional dipole-dipole interactions and potential for weaker C-H···O hydrogen bonds. Simulations in different solvents (e.g., polar vs. non-polar) can predict how solvent choice affects self-association, for instance, whether hydrogen-bonded dimers or π-π stacking interactions are favored. ucl.ac.ukacs.org

Table 2: Typical Intermolecular Interactions Investigated by MD Simulations

| Interaction Type | Description | Importance for the Compound |

| Hydrogen Bonding | Strong interaction between the carboxyl O-H and a carbonyl oxygen of another molecule. | Drives the formation of cyclic dimers, significantly affecting physical properties. |

| π-π Stacking | Non-covalent interaction between aromatic rings. | Influences crystal packing and association in non-polar solvents. |

| Dipole-Dipole | Electrostatic interaction between the polar sulfonyl groups. | Contributes to the overall lattice energy and boiling point. |

| van der Waals | Weak, short-range attractive forces. | Universal interactions contributing to molecular packing and stability. |

Prediction of Reaction Pathways and Transition States through Computational Modeling

Computational modeling is a vital tool for mapping out the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed.

A key reaction pathway to study would be the synthesis of this compound itself, for example, via the oxidation of 2-methylthio-4-methylbenzoic acid or the reduction of its precursor, 2-Nitro-4-methylsulfonylbenzoic acid. nih.govchemicalbook.comasianpubs.org

Computational methods can model these transformations to:

Identify Intermediates: Locate stable or transient species that exist between the reactant and product.

Locate Transition States (TS): Find the highest energy structure along the reaction coordinate, which represents the kinetic barrier to the reaction. Modern automated workflows can efficiently locate transition states with minimal user input, given the reactant and product structures. acs.orgims.ac.jp

Calculate Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate. Computational models can predict these barriers, helping to understand reaction kinetics and optimize conditions (e.g., temperature, catalyst). sciencedaily.com

For instance, modeling the oxidation of a thioether to a sulfone would involve calculating the energy barriers for the stepwise formation of the sulfoxide (B87167) intermediate and then the final sulfone product. These calculations can help rationalize the choice of oxidizing agent and reaction conditions needed for an efficient synthesis. google.com

Quantitative Structure-Activity Relationship (QSAR) Studies for Non-Biological Applications

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with a specific property or activity. While widely used in drug discovery, QSAR can also be applied to non-biological endpoints relevant to industrial and environmental chemistry. nih.gov

For a class of compounds including this compound and its analogues, QSAR models could be developed to predict properties such as:

Reactivity: A model could predict the reactivity of various substituted sulfonylbenzoic acids in specific industrial reactions, such as sulfonation or esterification. Descriptors might include electronic parameters (e.g., Hammett constants, calculated atomic charges) and steric parameters. A QSAR study on the reactivity of organic chemicals with sulfuric acid is an example of such an application. mdpi.com

Physicochemical Properties: Properties like solubility in organic solvents, melting point, or thermal stability could be modeled. These properties are critical for process chemistry, materials science, and formulation development. QSPR (Quantitative Structure-Property Relationship) is a related term often used in this context. mdpi.com

Environmental Fate: Models can predict environmental properties like biodegradability or adsorption to soil, using descriptors such as the octanol-water partition coefficient (logP) and molecular size.

A typical QSAR study involves calculating a large number of molecular descriptors for a series of related compounds, followed by using statistical methods like multiple linear regression or machine learning to build a predictive model.

In Silico Design of Novel Derivatives with Predicted Chemical Properties

The insights gained from quantum chemical calculations, MD simulations, and QSAR form the basis for the rational, in silico design of novel derivatives. Instead of synthesizing and testing compounds randomly, computational methods allow for the targeted design of molecules with specific, desired chemical properties. mdpi.com

Starting with the this compound scaffold, chemists can computationally explore the effects of various structural modifications. For example:

Modifying Substituents: The effect of changing the methyl group at the 4-position to other alkyl or functional groups (e.g., -Cl, -F, -OCH₃) on the electronic properties and reactivity can be quickly assessed using DFT.

Altering the Sulfonyl Group: Replacing the methyl on the sulfone with larger or more electron-withdrawing groups could be modeled to tune the compound's polarity and reactivity. researchgate.netnih.govnih.gov

Esterification/Amidation: The carboxylic acid group can be computationally converted to various esters or amides to predict changes in solubility, hydrogen bonding capability, and stability. tandfonline.com

This in silico screening process can generate a virtual library of candidate molecules. These candidates can then be computationally filtered based on predicted properties (e.g., desired reactivity, stability, or solubility), allowing researchers to prioritize the most promising derivatives for actual laboratory synthesis, saving significant time and resources. nih.govmdpi.com

Applications of 4 Methyl 2 Methylsulphonylbenzoic Acid in Advanced Chemical Research and Technology

Role as a Key Intermediate in the Synthesis of Specialty Chemicals

4-Methyl-2-methylsulphonylbenzoic acid (NMSBA) is a crucial intermediate in the multi-step synthesis of various specialty chemicals, most notably in the agrochemical sector. google.com Its primary and most well-documented application is in the production of the triketone herbicide, Mesotrione. google.comtrea.com Mesotrione is a selective, systemic herbicide used for controlling a wide spectrum of broadleaf weeds in crops like corn. google.com

The synthesis of Mesotrione from NMSBA is a key industrial process. NMSBA itself is typically synthesized via the oxidation of 2-nitro-4-methylsulfonyltoluene. google.comchemicalbook.comasianpubs.org Various methods have been developed for this oxidation step, including processes that use nitric acid in the presence of a vanadium pentoxide catalyst or hydrogen peroxide with a CuO/Al₂O₃ catalyst. chemicalbook.comasianpubs.org Once NMSBA is produced, it undergoes further reactions to build the final herbicidal molecule. For instance, its methyl ester derivative, Methyl 4-methylsulfonyl-2-nitrobenzoate, is also used in the preparation of Mesotrione. nih.govnih.gov The reliability and efficiency of these synthetic routes are critical for the commercial production of the final herbicidal product. trea.com

Utilization in the Development of Agrochemical Intermediates and Research Compounds

The utility of this compound extends to its role in generating a class of herbicidal compounds. The substituted benzoic acid structure is a key building block for creating active agrochemical ingredients. google.com The presence of the nitro and methylsulfonyl groups on the benzene (B151609) ring influences the molecule's reactivity, making it a versatile precursor for various derivatives.

Research has focused on optimizing the synthesis of NMSBA to improve yield and purity, thereby facilitating more efficient production of the final herbicides. trea.comgoogle.com The general class of 2-(substituted)-4-methylsulfonyl-benzoic acids, which includes the nitro (NMSBA), chloro, and bromo variants, are all valuable intermediates for synthesizing benzoyl-1,3-cyclohexanedione herbicides. This underscores the importance of this molecular framework in the development of new and effective crop protection agents.

The following table outlines the role of NMSBA as a key intermediate:

| Starting Material | Intermediate | Final Product (Example) | Application |

| 2-nitro-4-methylsulfonyltoluene | This compound (NMSBA) | Mesotrione | Selective Herbicide |

| 1-chloro-2-nitro-4-methyl sulfonyl benzene | This compound (NMSBA) | Mesotrione | Selective Herbicide |

This table illustrates the central role of this compound as a bridge between precursor molecules and high-value specialty agrochemicals.

Contribution to the Synthesis of Precursors for Functional Materials and Polymers

While the primary application of this compound is firmly established in the agrochemical industry, its potential use in the synthesis of precursors for functional materials and polymers is not widely documented in current scientific literature. The molecule's aromatic structure and reactive functional groups (carboxylic acid, nitro, and sulfonyl) could theoretically allow it to be incorporated as a monomer in polymerization reactions or as a building block for specialized materials. However, dedicated research exploring these specific applications appears to be limited or in nascent stages.

Exploration in Catalytic Systems and Ligand Design Research

Similar to its application in materials science, the exploration of this compound in catalytic systems and ligand design is not a prominent area of research based on available literature. The presence of oxygen and nitrogen atoms in its structure provides potential coordination sites for metal ions, a key feature for ligand design in catalysis. The carboxylic acid group, in particular, is a common moiety used in the design of ligands. Nevertheless, specific studies detailing its use to create catalysts or as a ligand in chemical reactions are not readily found, suggesting this remains a potential area for future investigation.

Research on Environmental Transformation Pathways and Analytical Detection in Non-Biological Matrices

In the field of environmental science, this compound (referred to as MNBA in environmental literature) is primarily studied as a significant environmental transformation product of the herbicide Mesotrione. nih.gov When Mesotrione is applied to crops, it degrades in the environment through various pathways, with MNBA being one of the resulting metabolites found in soil, water, and crop matrices. nih.govchemscene.com

The degradation of Mesotrione and the subsequent formation of MNBA are influenced by environmental factors such as soil pH and organic carbon content. Research has shown that Mesotrione's persistence and adsorption in soil are closely linked to these properties. mdpi.com Understanding this transformation is crucial for assessing the environmental fate and potential impact of the parent herbicide.

Consequently, robust analytical methods have been developed for the detection and quantification of MNBA in various non-biological samples. These methods are essential for monitoring environmental residues and ensuring regulatory compliance. Common techniques include:

High-Performance Liquid Chromatography (HPLC): A prevalent method used for separating MNBA from complex environmental samples. sigmaaldrich.com

Reverse-Phase HPLC (RPHPLC) with Fluorescence Detection: This technique is used for determining MNBA and another metabolite, AMBA, in soil and water. sigmaaldrich.com

HPLC with Tandem Mass Spectrometry (HPLC/MS/MS): This highly sensitive and specific method is used for the analysis of MNBA residues in crop samples like sweet corn. sigmaaldrich.com

The development of these analytical procedures allows for the accurate measurement of MNBA concentrations, with limits of quantitation reaching levels as low as 0.01 mg/kg in crops and 0.10 µg/L in water. sigmaaldrich.com

The table below summarizes the analytical techniques used for MNBA detection.

| Analytical Technique | Matrix | Purpose |

| RPHPLC with Fluorescence Detection | Soil, Water | Quantification of Mesotrione metabolites (MNBA and AMBA) |

| HPLC/MS/MS | Crops (e.g., Sweet Corn) | Determination of Mesotrione and MNBA residues |

This table highlights the advanced analytical methods employed to monitor the environmental presence of this compound as a transformation product of Mesotrione.

Future Research and Emerging Opportunities for this compound

The scientific community is continuously exploring innovative methodologies to advance chemical synthesis, production, and analysis. For the compound this compound, a number of emerging research avenues hold the potential to revolutionize its synthesis, characterization, and application. These future directions are aimed at improving efficiency, sustainability, and the discovery of novel functionalities.

Q & A

Q. What in silico tools predict logP and solubility for pharmacokinetic optimization?

- Methodological Answer : Employ QSPR models (e.g., ACD/Percepta) using descriptors like topological surface area and hydrogen-bond acceptor count. Experimental validation via shake-flask method (logP = 1.2 ± 0.1) aligns with predictions. Adjust solubility by introducing polar substituents (e.g., -OH) at the 4-position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.